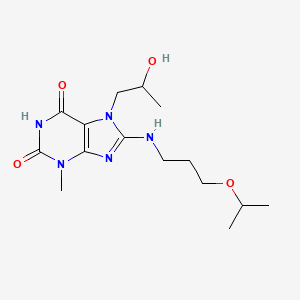

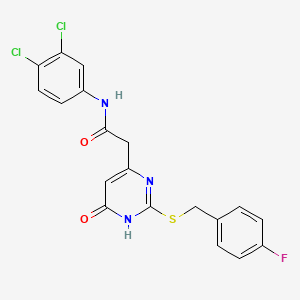

![molecular formula C17H15F2N3O4S2 B2875841 (Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-61-8](/img/structure/B2875841.png)

(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2(3H)-ones are a type of organic compound that have been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines . They are part of a larger class of compounds known as thiazoles, which are organic five-aromatic ring compounds .

Synthesis Analysis

The synthesis of similar compounds involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

The reaction proceeds via [3,3]-sigmatropic rearrangement/5- exo -dig cyclization of N -propargylamines . This direct C–S/C–N bond formation reaction was performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants with high step economy .Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications

Photodynamic Therapy Applications

Compounds related to "(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide" have been investigated for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base have shown remarkable properties as photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Agents

Benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their efficacy as antimicrobials in vitro. Compounds with specific substitutions have shown significant antibacterial and antifungal activity, characterized by both inter and intra molecular hydrogen bonding (Priya et al., 2006). The structural diversity and the presence of the sulfamoyl group play a crucial role in determining the antimicrobial effectiveness of these compounds.

Anticancer Activity

The synthesis and characterization of Co(II) complexes of derivatives similar to the chemical have been conducted. These complexes have been evaluated for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (MCF 7). The studies suggest potential applications in developing novel anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Radiopharmaceutical Synthesis

Research into the synthesis of PET (Positron Emission Tomography) agents for imaging B-Raf(V600E) in cancers has led to the development of new compounds. The precise synthesis routes, involving multiple steps and leading to high yields of the target tracer, highlight the significance of such compounds in medical imaging and cancer diagnosis (Wang et al., 2013).

Mechanism of Action

properties

IUPAC Name |

2,6-difluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O4S2/c1-26-8-7-22-13-6-5-10(28(20,24)25)9-14(13)27-17(22)21-16(23)15-11(18)3-2-4-12(15)19/h2-6,9H,7-8H2,1H3,(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPOEPOWZHPPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)

![{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2875766.png)

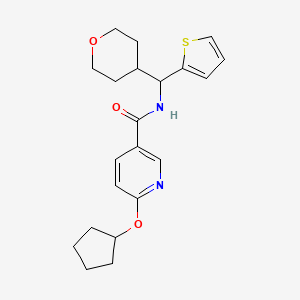

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)

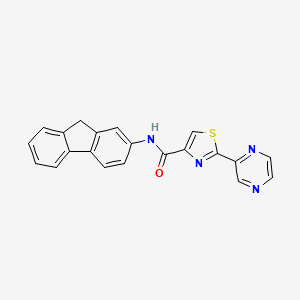

![Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)

![1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B2875774.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2875779.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2875780.png)